Cas no 946833-20-1 (Acetic acid 3-fluoro-4-methoxy phenyl ester)

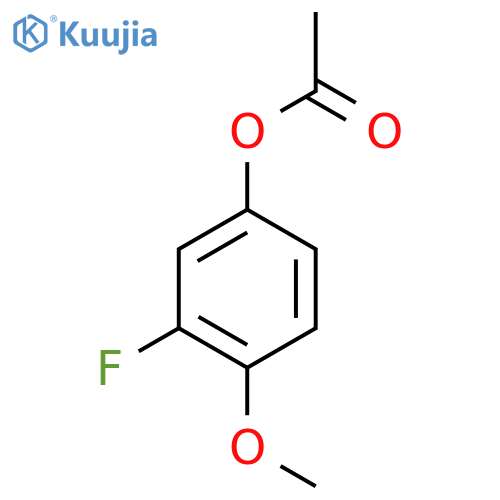

946833-20-1 structure

商品名:Acetic acid 3-fluoro-4-methoxy phenyl ester

CAS番号:946833-20-1

MF:C9H9FO3

メガワット:184.164366483688

MDL:MFCD28142620

CID:4764607

PubChem ID:22019189

Acetic acid 3-fluoro-4-methoxy phenyl ester 化学的及び物理的性質

名前と識別子

-

- acetic acid 3-fluoro-4-methoxy phenyl ester

- 3-Fluoro-4-methoxyphenyl acetate

- (3-fluoro-4-methoxyphenyl) acetate

- Acetic acid 3-fluoro-4-methoxy phenyl ester

-

- MDL: MFCD28142620

- インチ: 1S/C9H9FO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3

- InChIKey: FPJVVAOEFDUGAF-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1OC)OC(C)=O

計算された属性

- せいみつぶんしりょう: 184.05357231g/mol

- どういたいしつりょう: 184.05357231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 35.5

Acetic acid 3-fluoro-4-methoxy phenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516899-1 g |

Acetic acid 3-fluoro-4-methoxy phenyl ester |

946833-20-1 | 1g |

€143.80 | 2023-04-17 | ||

| Ambeed | A604156-5g |

3-Fluoro-4-methoxyphenyl acetate |

946833-20-1 | 97% | 5g |

$259.0 | 2024-04-16 | |

| abcr | AB516899-10g |

Acetic acid 3-fluoro-4-methoxy phenyl ester; . |

946833-20-1 | 10g |

€753.30 | 2025-02-15 | ||

| abcr | AB516899-25g |

Acetic acid 3-fluoro-4-methoxy phenyl ester; . |

946833-20-1 | 25g |

€1428.60 | 2025-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265029-5g |

3-Fluoro-4-methoxyphenyl acetate |

946833-20-1 | 98% | 5g |

¥2029.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265029-1g |

3-Fluoro-4-methoxyphenyl acetate |

946833-20-1 | 98% | 1g |

¥788.00 | 2024-04-24 | |

| abcr | AB516899-5g |

Acetic acid 3-fluoro-4-methoxy phenyl ester; . |

946833-20-1 | 5g |

€465.90 | 2025-02-15 | ||

| abcr | AB516899-1g |

Acetic acid 3-fluoro-4-methoxy phenyl ester; . |

946833-20-1 | 1g |

€168.40 | 2025-02-15 | ||

| Aaron | AR021QUD-250mg |

Acetic acid 3-fluoro-4-methoxy phenyl ester |

946833-20-1 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| Aaron | AR021QUD-1g |

Acetic acid 3-fluoro-4-methoxy phenyl ester |

946833-20-1 | 95% | 1g |

$800.00 | 2025-02-12 |

Acetic acid 3-fluoro-4-methoxy phenyl ester 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

946833-20-1 (Acetic acid 3-fluoro-4-methoxy phenyl ester) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946833-20-1)Acetic acid 3-fluoro-4-methoxy phenyl ester

清らかである:99%

はかる:5g

価格 ($):233.0